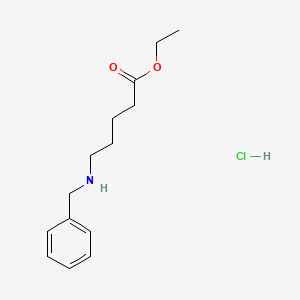
Ethyl 5-(benzylamino)pentanoate hydrochloride
Descripción general
Descripción
Ethyl 5-(benzylamino)pentanoate hydrochloride (EBAP) is a synthetic compound used in scientific research for its potential applications in the field of biochemistry and physiology. EBAP is a white powder that is soluble in water and has a melting point of about 150°C. EBAP is a derivative of the amino acid lysine, and it is commonly used as a reagent in laboratory experiments. EBAP has been studied for its potential applications in the study of enzyme activity, protein structure, and drug development.
Aplicaciones Científicas De Investigación
Ethyl 5-(benzylamino)pentanoate hydrochloride is commonly used in scientific research due to its ability to mimic the structure and function of lysine. This compound has been found to be useful in the study of enzyme activity, protein structure, and drug development. This compound has also been used to study the effects of various drugs on the body, as well as to study the effects of various hormones on cell growth and differentiation. This compound is also used in the study of gene expression and DNA replication.
Mecanismo De Acción
Ethyl 5-(benzylamino)pentanoate hydrochloride works by binding to lysine residues in proteins, which can alter the structure and function of the proteins. This compound can also bind to other molecules, such as hormones, and alter their function. This compound can also act as a chelating agent, which can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of effects on biochemical and physiological processes. This compound has been found to inhibit the activity of enzymes involved in protein synthesis, such as the proteasome, and it can also inhibit the activity of enzymes involved in DNA replication. This compound has also been found to affect the activity of hormones, such as insulin, and it can also affect the expression of genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-(benzylamino)pentanoate hydrochloride has several advantages and limitations for lab experiments. One advantage is that this compound is relatively inexpensive and easy to obtain. Another advantage is that this compound is highly soluble in water, making it easy to use in experiments. A limitation of this compound is that it can be toxic if not handled properly.
Direcciones Futuras
There are several potential future directions for Ethyl 5-(benzylamino)pentanoate hydrochloride research. One potential direction is to further explore its potential applications in the study of enzyme activity, protein structure, and drug development. Another potential direction is to further explore its potential applications in the study of gene expression and DNA replication. Additionally, this compound could be used to study the effects of various drugs on the body, as well as to study the effects of various hormones on cell growth and differentiation. Finally, this compound could be used to develop new drugs or to improve existing drugs.
Propiedades
IUPAC Name |
ethyl 5-(benzylamino)pentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-17-14(16)10-6-7-11-15-12-13-8-4-3-5-9-13;/h3-5,8-9,15H,2,6-7,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJDOZIAKRPRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCNCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3078475.png)




![tert-Butyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)propylcarbamate](/img/structure/B3078506.png)
![1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride](/img/structure/B3078509.png)
![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/structure/B3078511.png)
![1-[(8S,9S)-6'-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea](/img/structure/B3078518.png)




